molecular formula C13H11Cl2N3O2S B13379799 N-(3,5-dichlorophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(3,5-dichlorophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B13379799
M. Wt: 344.2 g/mol
InChI Key: DBLVIGMCHMKISO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, a pyrimidinyl group, and a sulfanyl linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline and 4-hydroxy-6-methyl-2-mercaptopyrimidine.

    Formation of Intermediate: The 3,5-dichloroaniline is reacted with chloroacetyl chloride to form N-(3,5-dichlorophenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 4-hydroxy-6-methyl-2-mercaptopyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group could play a role in binding to metal ions or forming disulfide bonds with proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-mercaptoacetamide: Similar structure but lacks the pyrimidinyl group.

    N-(4-hydroxy-6-methyl-2-pyrimidinyl)-2-chloroacetamide: Similar structure but lacks the dichlorophenyl group.

Uniqueness

N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetamide is unique due to the combination of its dichlorophenyl and pyrimidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H11Cl2N3O2S

Molecular Weight

344.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H11Cl2N3O2S/c1-7-2-11(19)18-13(16-7)21-6-12(20)17-10-4-8(14)3-9(15)5-10/h2-5H,6H2,1H3,(H,17,20)(H,16,18,19)

InChI Key

DBLVIGMCHMKISO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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